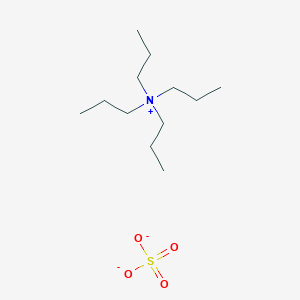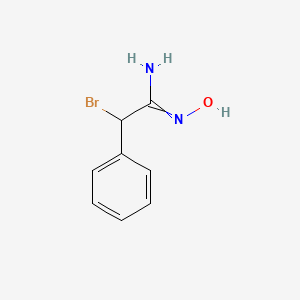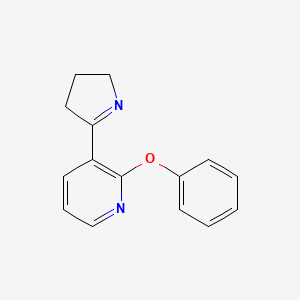
2,5-Dibromopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromopiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing two bromine atoms at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dibromopiperidine can be synthesized through the bromination of piperidine. One common method involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of bromine and acetic acid remains consistent, but the process is optimized for large-scale production.
化学反応の分析
Types of Reactions: 2,5-Dibromopiperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to piperidine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of piperidone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Various substituted piperidines depending on the nucleophile used.
Reduction: Piperidine.
Oxidation: Piperidone derivatives.
科学的研究の応用
2,5-Dibromopiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Research into this compound derivatives has shown potential in developing new drugs for neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Dibromopiperidine involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
2,5-Dibromopyridine: Similar in structure but contains a nitrogen atom in the ring, leading to different chemical properties and applications.
2,6-Dibromopiperidine: Another brominated piperidine with bromine atoms at different positions, affecting its reactivity and applications.
Uniqueness: 2,5-Dibromopiperidine is unique due to the specific positioning of the bromine atoms, which influences its chemical behavior and potential applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in research and industry.
特性
分子式 |
C5H9Br2N |
|---|---|
分子量 |
242.94 g/mol |
IUPAC名 |
2,5-dibromopiperidine |
InChI |
InChI=1S/C5H9Br2N/c6-4-1-2-5(7)8-3-4/h4-5,8H,1-3H2 |
InChIキー |
HCTZZEWTUFVJMV-UHFFFAOYSA-N |
正規SMILES |
C1CC(NCC1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)


![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)
![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)




![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
